6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized and evaluated for their antiproliferative activity against several cancer cell lines . Similarly, [1,2,3]triazolo[1,5-a]pyridine compounds have been described with significant leishmanicidal activity .
Synthesis Analysis
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity . Similarly, [1,2,3]triazolo[1,5-a]pyridinium salts were synthesized from triazolopyridines .Molecular Structure Analysis
The molecular structure of these compounds is based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Scientific Research Applications
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, including triazolopyridines, were synthesized and evaluated for their antimicrobial and antioxidant activity. These compounds were subjected to in silico molecular docking screenings, showing moderate to good binding energies on target proteins, suggesting their potential utility in drug discovery (Flefel et al., 2018).
Crystal Structures
Research on the synthesis and crystal structures of triazolopyridine compounds revealed the formation of structures favorable for intermolecular π–π interactions. The study highlights the potential of these compounds in designing materials with specific molecular interactions (Vallcorba et al., 2014).
Selective Receptor Antagonists
Further investigations into the structure-activity relationship of triazolopyridine derivatives identified potent and selective human A2A adenosine receptor antagonists. The study suggests the significance of different moieties on the phenyl ring affecting the affinity and selectivity towards hA2A AR, showcasing the compound's potential in medicinal chemistry (Falsini et al., 2020).
Antimicrobial Agents
A new series of triazolo[4,3-b][1,3,4]thiadiazoles demonstrated marked inhibition of bacterial and fungal growth, nearly equal to the standards. This finding indicates the potential of these compounds in developing new antimicrobial agents (Reddy et al., 2010).
Future Directions
Properties
IUPAC Name |
6-phenyl-3-(pyrrolidine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15-14-13(16(23)20-8-4-5-9-20)18-19-21(14)10-12(17-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQSHOZJJYZREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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